Terpinolene - d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terpinolene - d6 is a deuterated form of terpinolene, a naturally occurring monoterpene. Terpinolene is found in a variety of plants, including conifers, tea tree, apples, and some citrus fruits. It is known for its distinct fresh, piney, floral, and sometimes citrusy aroma. The deuterated form, this compound, is used in scientific research to study the behavior and properties of terpinolene in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terpinolene - d6 typically involves the deuteration of terpinolene. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the terpinolene molecule.
Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors and catalysts to facilitate the deuteration process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: Terpinolene - d6 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield terpinolene epoxide, while reduction can produce terpinolene alcohol.
Scientific Research Applications
Terpinolene - d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of terpinolene and its derivatives.
Biology: this compound is used in metabolic studies to understand the biosynthesis and degradation pathways of terpinolene in plants.
Medicine: Research on this compound explores its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and potential health benefits.
Mechanism of Action
The mechanism of action of Terpinolene - d6 involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through:
Antioxidant Activity: this compound can scavenge free radicals, protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Antimicrobial Properties: this compound can disrupt the cell membranes of bacteria, leading to cell death.
Comparison with Similar Compounds
- Alpha-terpinolene
- Beta-terpinolene
- Gamma-terpinolene
- Terpinen-4-ol
Comparison: Terpinolene - d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Compared to its non-deuterated counterparts, this compound provides more detailed insights into the molecular behavior and interactions of terpinolene.
Properties
CAS No. |
1394230-50-2 |
---|---|
Molecular Formula |
C10H10D6 |
Molecular Weight |
142.28 |
Purity |
95% min. |
Synonyms |
Terpinolene - d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.